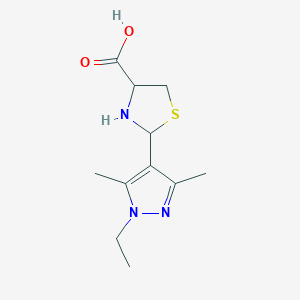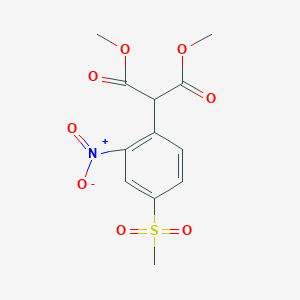
Dimethyl 2-(4-(methylsulfonyl)-2-nitrophenyl)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-(4-(methylsulfonyl)-2-nitrophenyl)malonate is an organic compound that belongs to the class of malonic esters It is characterized by the presence of a malonate group, a nitro group, and a methylsulfonyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 2-(4-(methylsulfonyl)-2-nitrophenyl)malonate typically involves the following steps:
Formation of the Enolate: The malonic ester is deprotonated using a base such as sodium ethoxide to form an enolate ion.
Alkylation: The enolate ion undergoes an S_N2 reaction with an appropriate alkyl halide to form a new carbon-carbon bond.
Nitration: The phenyl ring is nitrated using a nitrating agent such as nitric acid to introduce the nitro group.
Sulfonation: The methylsulfonyl group is introduced via sulfonation using reagents like methylsulfonyl chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The malonate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Alkyl halides, amines.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products:
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted malonates.
Hydrolysis: Formation of carboxylic acids.
Scientific Research Applications
Dimethyl 2-(4-(methylsulfonyl)-2-nitrophenyl)malonate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the synthesis of pharmaceutical compounds.
Material Science: Used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of Dimethyl 2-(4-(methylsulfonyl)-2-nitrophenyl)malonate involves its reactivity as a malonic ester. The enolate formed from the deprotonation of the malonate ester can participate in various nucleophilic addition and substitution reactions. The nitro and methylsulfonyl groups can influence the reactivity and stability of the compound, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Diethyl malonate: Similar structure but with ethyl groups instead of methyl groups.
Dimethyl malonate: Lacks the nitro and methylsulfonyl groups.
Ethyl acetoacetate: Contains a ketone group instead of the malonate ester.
Properties
IUPAC Name |
dimethyl 2-(4-methylsulfonyl-2-nitrophenyl)propanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO8S/c1-20-11(14)10(12(15)21-2)8-5-4-7(22(3,18)19)6-9(8)13(16)17/h4-6,10H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COOGCONCEDRXES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=C(C=C1)S(=O)(=O)C)[N+](=O)[O-])C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649560 |
Source


|
| Record name | Dimethyl [4-(methanesulfonyl)-2-nitrophenyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917562-22-2 |
Source


|
| Record name | Dimethyl [4-(methanesulfonyl)-2-nitrophenyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Chloro-5-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B1344921.png)


![3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1344949.png)


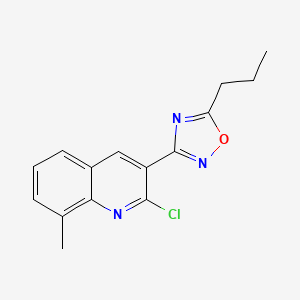
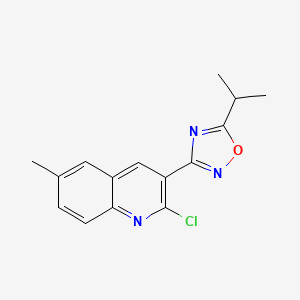
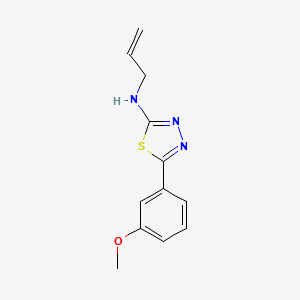
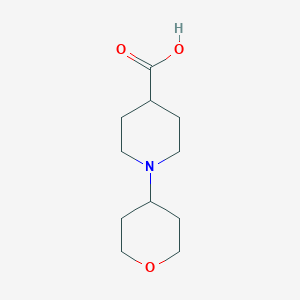
![2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1344963.png)
![3-Methoxy-2-[(3-methylbenzyl)oxy]benzoic acid](/img/structure/B1344965.png)

